molecular formula C10H11F2NO2 B13614867 Methyl (s)-3-amino-3-(2,3-difluorophenyl)propanoate

Methyl (s)-3-amino-3-(2,3-difluorophenyl)propanoate

Cat. No.: B13614867
M. Wt: 215.20 g/mol
InChI Key: SZQXFDYPSDEMOG-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (s)-3-amino-3-(2,3-difluorophenyl)propanoate is a synthetic compound known for its unique chemical structure and properties. It is characterized by the presence of an amino group and two fluorine atoms attached to a phenyl ring, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (s)-3-amino-3-(2,3-difluorophenyl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-difluorobenzaldehyde and methyl acrylate.

    Reaction Conditions: The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product. For example, the reaction may be carried out in the presence of a base such as potassium carbonate and a solvent like toluene.

    Purification: After the reaction is complete, the product is purified using techniques such as column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (s)-3-amino-3-(2,3-difluorophenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce primary or secondary amines.

Scientific Research Applications

Methyl (s)-3-amino-3-(2,3-difluorophenyl)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl (s)-3-amino-3-(2,3-difluorophenyl)propanoate involves its interaction with specific molecular targets and pathways. The presence of the amino group and fluorine atoms allows it to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-amino-3-(2,4-difluorophenyl)propanoate: Similar structure but with different fluorine atom positions.

    Methyl 3-amino-3-(2,3-dichlorophenyl)propanoate: Similar structure with chlorine atoms instead of fluorine.

    Methyl 3-amino-3-(2,3-difluorophenyl)butanoate: Similar structure with an extended carbon chain.

Uniqueness

Methyl (s)-3-amino-3-(2,3-difluorophenyl)propanoate is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This unique structure makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H11F2NO2

Molecular Weight

215.20 g/mol

IUPAC Name

methyl (3S)-3-amino-3-(2,3-difluorophenyl)propanoate

InChI

InChI=1S/C10H11F2NO2/c1-15-9(14)5-8(13)6-3-2-4-7(11)10(6)12/h2-4,8H,5,13H2,1H3/t8-/m0/s1

InChI Key

SZQXFDYPSDEMOG-QMMMGPOBSA-N

Isomeric SMILES

COC(=O)C[C@@H](C1=C(C(=CC=C1)F)F)N

Canonical SMILES

COC(=O)CC(C1=C(C(=CC=C1)F)F)N

Origin of Product

United States

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